REACTION_CXSMILES
|
C[O:2][C:3]1(C(O)=O)[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH2:4]1.[C:18]([OH:21])(=[O:20])C.Br(O)(=O)=O>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:10]([C:18]([OH:21])=[O:20])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:7][CH:8]=1
|
Name
|
4-methoxybiphenyl-4-carboxylic acid
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1(CC=C(C=C1)C1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 12-14 hours
|
Duration
|
13 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the resultant crystal was collected
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |